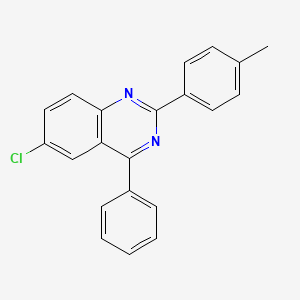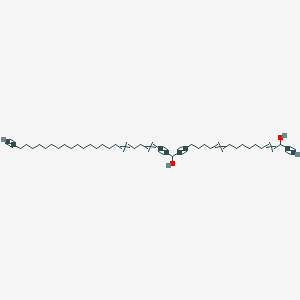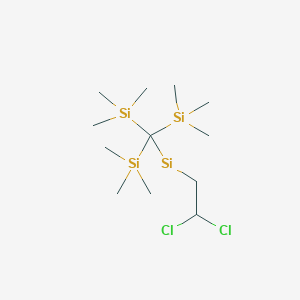![molecular formula C11H17ClN2O B14251885 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide CAS No. 406713-77-7](/img/structure/B14251885.png)
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide is a chemical compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound’s structure consists of a tricyclo[3.3.1.1~3,7~]decane core with a chlorine atom and a carbohydrazide group attached, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves the chlorination of tricyclo[3.3.1.1~3,7~]decane followed by the introduction of the carbohydrazide group. The chlorination can be achieved using chlorine gas under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. The subsequent reaction with hydrazine or its derivatives introduces the carbohydrazide group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
化学反応の分析
Types of Reactions
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
科学的研究の応用
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays and as potential drug candidates.
Medicine: Research into its pharmacological properties explores its potential as an antiviral or anticancer agent.
作用機序
The mechanism of action of 3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tricyclic structure provides stability and enhances binding affinity to the target molecules, making it effective in various biological contexts .
類似化合物との比較
Similar Compounds
1-Chloroadamantane: Similar in structure but lacks the carbohydrazide group, making it less versatile in chemical reactions.
Tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile: Contains a nitrile group instead of a carbohydrazide, leading to different reactivity and applications.
1-Chloro-3,5-dimethyladamantane: Features additional methyl groups, altering its physical and chemical properties.
Uniqueness
3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide stands out due to its unique combination of a tricyclic core, a chlorine atom, and a carbohydrazide group. This combination imparts distinct reactivity and stability, making it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
406713-77-7 |
|---|---|
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC名 |
3-chloroadamantane-1-carbohydrazide |
InChI |
InChI=1S/C11H17ClN2O/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(15)14-13/h7-8H,1-6,13H2,(H,14,15) |
InChIキー |
HCZKSYCPSVDBEN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
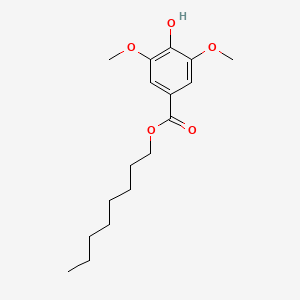
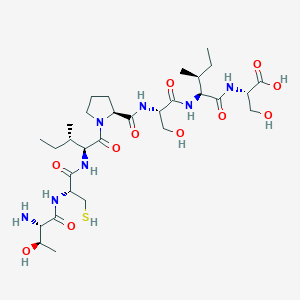
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
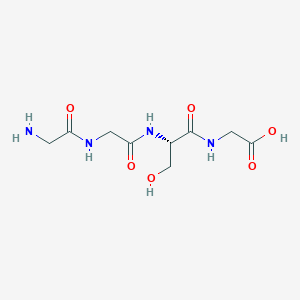
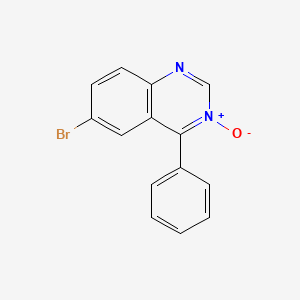
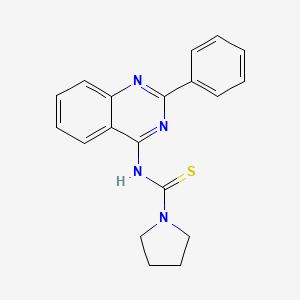
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
